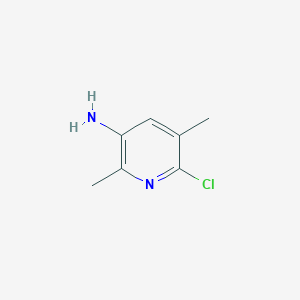

2,6-二甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶

描述

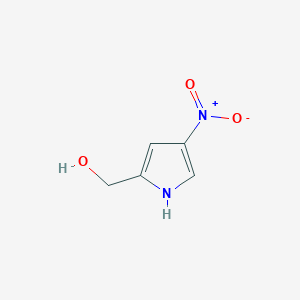

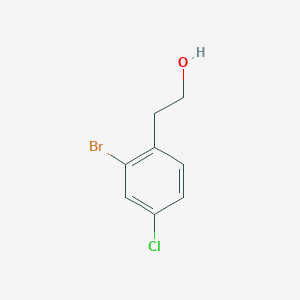

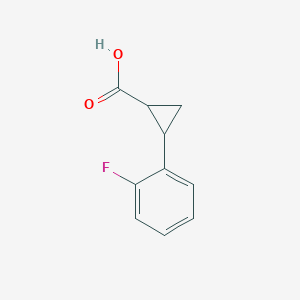

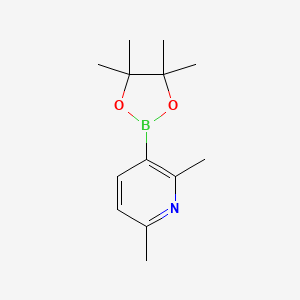

The compound "2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a pyridine derivative that contains a dioxaborolane ring, which is a boron-containing heterocycle. This structure is significant in synthetic chemistry, particularly in Suzuki coupling reactions, due to the presence of the boronate ester group which can facilitate carbon-carbon bond formation.

Synthesis Analysis

The synthesis of pyridine derivatives often involves nucleophilic substitution reactions and subsequent functional group transformations. For instance, the synthesis of a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, was achieved through such a nucleophilic substitution reaction followed by a Suzuki reaction . This method could potentially be adapted for the synthesis of "2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives with a dioxaborolane ring has been characterized by various spectroscopic methods, including NMR and IR spectroscopy, as well as by single-crystal X-ray diffraction . These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Pyridine derivatives with boronate ester groups are known for their role in cross-coupling reactions, such as the Suzuki reaction, which is widely used in the formation of carbon-carbon bonds . The reactivity of these compounds can be influenced by the orientation of the dioxaborolane ring and the electronic properties of the pyridine ring, as suggested by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's basicity, stability to oxidation, and reactivity towards radicals . The thermal stability of related compounds has been studied using thermal analysis techniques, providing insights into their decomposition patterns under various conditions . Additionally, the presence of the dioxaborolane ring can impact the compound's solubility and crystallinity, which are important factors in material science and pharmaceutical applications .

科学研究应用

合成和结构分析

2,6-二甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶及其衍生物主要在合成、结构表征和计算分析的背景下进行了研究。Huang 等人(2021 年)研究了具有类似结构的化合物,涉及带有苯环的硼酸酯中间体。这些化合物通过取代反应合成,并使用各种光谱方法进行结构表征。它们的分子结构通过晶体学分析和密度泛函理论 (DFT) 计算进一步得到证实。此外,还研究了化合物的分子静电势和前沿分子轨道,揭示了一些物理化学性质 Huang 等人,2021。

配位聚合物和组合化学

另一个应用领域涉及在形成配位聚合物和作为组合化学中的构建模块中使用类似的化合物。Al-Fayaad 等人(2020 年)的一项研究报告了合成一种延伸的二吡啶配体及其用于形成二维配位聚合物。该聚合物表现出特定的晶格拓扑,并包含可能对材料科学应用感兴趣的空隙 Al-Fayaad 等人,2020。Sopková-de Oliveira Santos 等人(2003 年)讨论了吡啶-2-基硼衍生物的结构,重点介绍了异构体之间的结构差异和化学反应性差异。该研究提供了对这些化合物的稳定性和反应性的见解,这对于它们在组合化学中的应用至关重要 Sopková-de Oliveira Santos 等人,2003。

在有机合成中的应用

这些化合物在有机合成中也发挥着作用,特别是在聚合物和其他复杂有机分子的合成中。例如,Bethel 等人(2012 年)开发了一种通过 Suzuki 偶联改进合成具有药用价值的化合物的技术,利用了类似于 2,6-二甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶的硼酸酯中间体 Bethel 等人,2012。

作用机制

Target of Action

Similar compounds are known to be involved in borylation reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process often involves the use of a transition metal catalyst .

Biochemical Pathways

It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical synthesis processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in borylation reactions . The compound can facilitate the introduction of a boron atom into an organic molecule, leading to the formation of organoboron compounds .

安全和危害

属性

IUPAC Name |

2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHNRJKSLVTZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621106 | |

| Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

693774-10-6 | |

| Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。